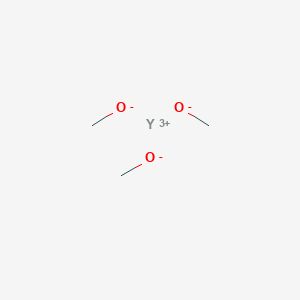
Yttrium trimethoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium trimethoxide is a chemical compound composed of yttrium, a rare earth metal, and methoxide groups It is represented by the chemical formula Y(OCH₃)₃
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Yttrium trimethoxide can be synthesized through several methods. One common approach involves the reaction of yttrium chloride with sodium methoxide in an anhydrous methanol solution. The reaction typically proceeds as follows: [ \text{YCl}_3 + 3 \text{NaOCH}_3 \rightarrow \text{Y(OCH}_3\text{)}_3 + 3 \text{NaCl} ]
Another method involves the direct reaction of yttrium metal with methanol under controlled conditions. This reaction requires an inert atmosphere to prevent oxidation and typically occurs at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the use of yttrium oxide as a starting material. The oxide is first converted to yttrium chloride, which is then reacted with methanol to produce this compound. This method is preferred for large-scale production due to the availability of yttrium oxide and the relative simplicity of the conversion process.
Analyse Chemischer Reaktionen
Types of Reactions
Yttrium trimethoxide undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form yttrium hydroxide and methanol. [ \text{Y(OCH}_3\text{)}_3 + 3 \text{H}_2\text{O} \rightarrow \text{Y(OH)}_3 + 3 \text{CH}_3\text{OH} ]
Alcoholysis: Reacts with alcohols to form mixed alkoxides. [ \text{Y(OCH}_3\text{)}_3 + 3 \text{ROH} \rightarrow \text{Y(OR)}_3 + 3 \text{CH}_3\text{OH} ]
Thermal Decomposition: Decomposes upon heating to form yttrium oxide and methanol.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and acids. Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions, and elevated temperatures may be required for certain processes.
Major Products Formed
The major products formed from reactions involving this compound include yttrium hydroxide, mixed alkoxides, and yttrium oxide. These products are of interest for various applications in materials science and catalysis.
Wissenschaftliche Forschungsanwendungen
Yttrium trimethoxide has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of yttrium-containing materials, such as yttrium oxide nanoparticles, which have applications in ceramics and electronics.
Biomedical Applications: Investigated for potential use in drug delivery systems and as a component in bioimaging agents.
Optoelectronics: Utilized in the production of materials for optoelectronic devices, such as light-emitting diodes (LEDs) and lasers.
Wirkmechanismus
The mechanism of action of yttrium trimethoxide in catalytic processes involves the coordination of the methoxide groups to the active sites of the catalyst. This coordination facilitates the activation of substrates and promotes the desired chemical transformations. In biomedical applications, this compound can interact with biological molecules through coordination bonds, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Yttrium oxide (Y₂O₃): A stable oxide of yttrium used in ceramics and electronics.
Yttrium chloride (YCl₃): A chloride salt of yttrium used as a precursor in various chemical syntheses.
Yttrium nitrate (Y(NO₃)₃): A nitrate salt of yttrium used in the preparation of other yttrium compounds.
Uniqueness
Yttrium trimethoxide is unique due to its methoxide groups, which provide distinct reactivity compared to other yttrium compounds. This reactivity makes it a valuable precursor for the synthesis of yttrium-containing materials and a versatile catalyst in organic reactions.
Eigenschaften
CAS-Nummer |
90397-40-3 |
|---|---|
Molekularformel |
C3H9O3Y |
Molekulargewicht |
182.01 g/mol |
IUPAC-Name |
methanolate;yttrium(3+) |
InChI |
InChI=1S/3CH3O.Y/c3*1-2;/h3*1H3;/q3*-1;+3 |
InChI-Schlüssel |
WVLGTKBIJRAYME-UHFFFAOYSA-N |
Kanonische SMILES |
C[O-].C[O-].C[O-].[Y+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)
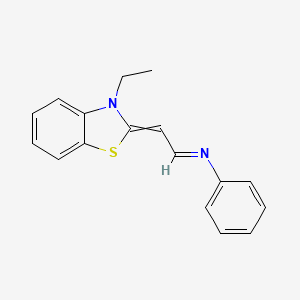
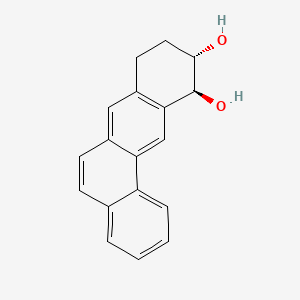
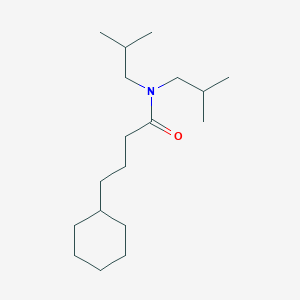
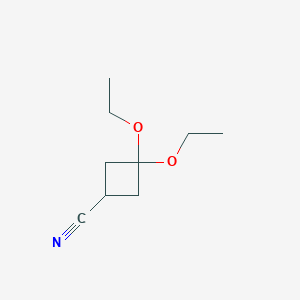
![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

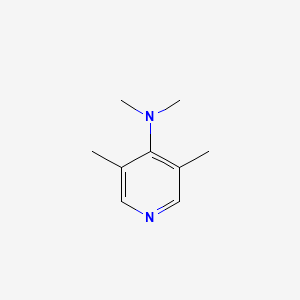
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)
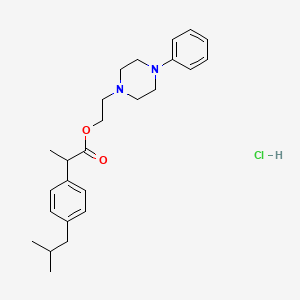
![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
![2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline](/img/structure/B14347190.png)
